molecular formula C8H10OS B597736 1-(2-Methylthiophen-3-yl)propan-1-one CAS No. 100207-46-3

1-(2-Methylthiophen-3-yl)propan-1-one

Cat. No.: B597736
CAS No.: 100207-46-3
M. Wt: 154.227
InChI Key: RGZHXPXCYDKTPV-UHFFFAOYSA-N
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Description

1-(2-Methylthiophen-3-yl)propan-1-one is an organic compound with the molecular formula C8H10OS It belongs to the class of thiophene derivatives, which are known for their aromatic sulfur-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylthiophen-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene-3-methanol with acylating agents such as acetyl chloride or propionyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-methylthiophene-3-methanol, acetyl chloride (or propionyl chloride)

    Conditions: Basic conditions, often using a base like pyridine or triethylamine

    Product: this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylthiophen-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(2-Methylthiophen-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylthiophen-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

    1-(2-Thienyl)propan-1-one: Similar structure but lacks the methyl group on the thiophene ring.

    1-(3-Methylthiophen-2-yl)propan-1-one: Isomeric compound with the methyl group at a different position on the thiophene ring.

Uniqueness: 1-(2-Methylthiophen-3-yl)propan-1-one is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1-(2-methylthiophen-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-3-8(9)7-4-5-10-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZHXPXCYDKTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(SC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742659
Record name 1-(2-Methylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100207-46-3
Record name 1-(2-Methylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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